N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate
Description
Chemical Structure and Properties N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate (CAS 93839-42-0) is a cationic surfactant and organic salt derived from ethylenediamine. Its molecular formula is C₃₀H₆₅N₃O₂, with a molecular weight of 499.856 g/mol . The structure consists of an ethylenediamine backbone substituted with two octyl groups (at the N and N' positions) and a 2-aminoethyl group. The acetate counterion balances the positive charge on the nitrogen atoms.
Applications This compound is primarily used in the pharmaceutical industry as a raw material for drug formulation, leveraging its surfactant properties to enhance solubility or stability .
Properties
CAS No. |
93839-38-4 |
|---|---|
Molecular Formula |
C22H49N3O2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
acetic acid;N'-octyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H45N3.C2H4O2/c1-3-5-7-9-11-13-16-22-17-20-23(19-15-21)18-14-12-10-8-6-4-2;1-2(3)4/h22H,3-21H2,1-2H3;1H3,(H,3,4) |
InChI Key |
BOOBJJPWEQETHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCN(CCCCCCCC)CCN.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate typically involves the reaction of ethylenediamine with octyl halides under basic conditions to form N,N’-dioctylethylenediamine. This intermediate is then reacted with 2-chloroethylamine to introduce the aminoethyl group. Finally, the acetate salt is formed by reacting the resulting compound with acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Reaction of Ethylenediamine with Octyl Halides: This step is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Introduction of the Aminoethyl Group: The intermediate N,N’-dioctylethylenediamine is reacted with 2-chloroethylamine under controlled conditions to ensure the selective formation of the desired product.
Formation of the Acetate Salt: The final step involves the reaction of the product with acetic acid to form the acetate salt, which is then purified and isolated.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the synthesis of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine acetate involves its interaction with molecular targets such as metal ions or biomolecules. The amino groups can form coordination bonds with metal ions, while the long octyl chains provide hydrophobic interactions. This dual functionality allows the compound to act as a versatile ligand or surfactant.
Comparison with Similar Compounds
Structural and Functional Analogues
The following ethylenediamine derivatives are structurally or functionally related:
Key Differences and Research Findings
Surfactant Properties
- This compound: The long octyl chains confer lipophilicity, making it effective in stabilizing hydrophobic drug compounds. Its gemini-like structure (two alkyl chains and a spacer) enhances micelle formation .
- N,N'-Dibenzylethylenediamine diacetate : Benzyl groups provide moderate hydrophobicity but are less effective as surfactants. Its primary role is as a counterion in antibiotics to prolong drug release .
Metal Chelation
- EDTA and EGTA : These are specialized for metal ion coordination. EDTA binds divalent cations (e.g., Ca²⁺, Mg²⁺) indiscriminately, while EGTA has higher selectivity for Ca²⁺ over Mg²⁺ .
Pharmaceutical Utility
- This compound: Used in drug delivery systems to improve bioavailability of poorly soluble drugs. Its structure allows for pH-dependent solubility, aiding targeted release .
- N,N'-Dibenzylethylenediamine diacetate : Critical in formulating long-acting antibiotics (e.g., benzathine penicillin), where it forms stable, insoluble salts with active ingredients .
Solubility and Stability
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